Ceftizoxime S-Oxide Impurity

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

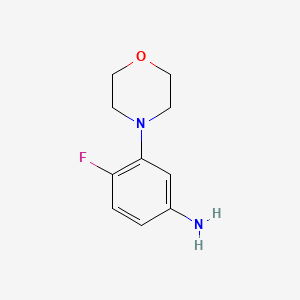

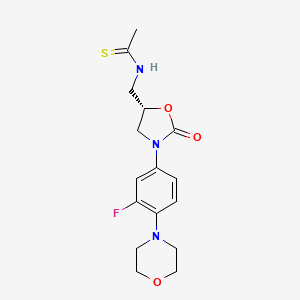

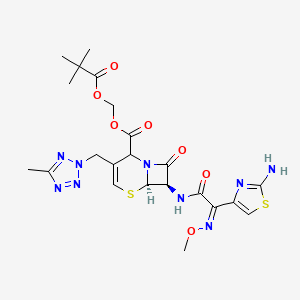

Ceftizoxime S-Oxide Impurity is a derivative of Ceftizoxime . Ceftizoxime is a third-generation cephalosporin antibiotic, which is highly resistant to a broad spectrum of beta-lactamases and is active against a wide range of both aerobic and anaerobic gram-positive and gram-negative organisms .

Synthesis Analysis

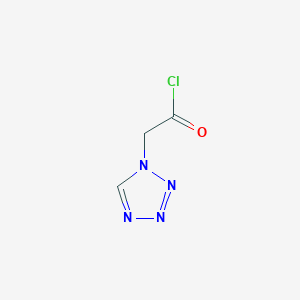

In the synthesis of ceftizoxime sodium, eight process-related impurities were detected in HPLC analysis . Pure impurities obtained by both synthesis and preparative HPLC were co-injected with the ceftizoxime sample to confirm the retention times in HPLC .Molecular Structure Analysis

The molecular formula of Ceftizoxime S-Oxide Impurity is C13H13N5O6S2 and it has a molecular weight of 399.4 .Chemical Reactions Analysis

Ceftizoxime, like the penicillins, is a beta-lactam antibiotic. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis .Aplicaciones Científicas De Investigación

Impurity Characterization and Identification

Ceftizoxime sodium, a beta-lactamic antibacterial drug, involves various process-related impurities during its synthesis. Structural identification and characterization of these impurities are crucial. Techniques like HPLC, NMR, MS, and IR are employed for elucidating the structure of these impurities, which include a range of different cephalosporin derivatives and other related compounds (Bharathi et al., 2007).

Impurity Profile Study

Understanding the impurity profile of ceftizoxime sodium is essential for developing impurity control strategies. The study of impurities from different manufacturers reveals the significance of controlling key technological indicators and environmental conditions during the synthesis, subpackage, transportation, and storage processes (Yang Qia, 2014).

Impurity Peak Identification Methods

Advanced methods like LC-MS and two-dimensional chromatographic correlation spectroscopy are developed for rapid and accurate identification of impurity peaks in HPLC chromatograms, which is vital for quality control in the pharmaceutical industry (Zhengfu Chen et al., 2012).

Development of Sensitive Detection Methods

The creation of highly selective and sensitive voltammetric sensors for determining ceftizoxime, using materials like silver@gold nanoparticles and molecularly imprinted polymers, demonstrates the significance of developing advanced analytical techniques for accurate drug quantification (Beytur et al., 2018).

Enhanced Drug Delivery Systems

Research in developing nanoformulations, like ceftizoxime-loaded pectin nanocarriers, showcases the application of nanotechnology in improving drug delivery efficiency and pharmacokinetics, particularly for parenteral drugs like ceftizoxime (Pawan Kumar et al., 2020).

Propiedades

Número CAS |

79226-66-7 |

|---|---|

Nombre del producto |

Ceftizoxime S-Oxide Impurity |

Fórmula molecular |

C13H13N5O6S2 |

Peso molecular |

399.41 |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-8-oxo-, 5-oxide, (6R,7R)- |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diphenylmethyl (6R)-3-hydroxy-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601321.png)

![(5S)-5-[(tert-butylamino)methyl]-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one](/img/structure/B601336.png)

![N-tert-butyl-N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B601337.png)